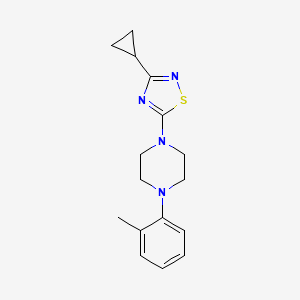![molecular formula C17H20N4O2S B12231422 {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12231422.png)
{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated pyrimidine derivative reacts with 4-methylpiperazine.
Attachment of the Phenylacetic Acid Moiety: This step often involves the use of thiol-ene click chemistry, where a thiol group on the pyrimidine ring reacts with a phenylacetic acid derivative under UV light or radical initiators.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylacetic acid moiety, potentially leading to the formation of dihydropyrimidines or reduced phenylacetic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. It may also serve as a ligand in the study of receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The piperazine and pyrimidine rings may interact with receptors or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)ethanol
- {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)propanoic acid
- {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)butanoic acid
Uniqueness
What sets {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid apart from similar compounds is its specific combination of functional groups, which allows for unique interactions with biological targets. The presence of both the piperazine and pyrimidine rings, along with the phenylacetic acid moiety, provides a versatile scaffold for the development of new therapeutic agents or materials.
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C17H20N4O2S/c1-20-9-11-21(12-10-20)14-7-8-18-17(19-14)24-15(16(22)23)13-5-3-2-4-6-13/h2-8,15H,9-12H2,1H3,(H,22,23) |
InChI Key |
MRJUHNQBJJMUPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2)SC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopentyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12231343.png)
![6-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12231357.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12231359.png)

![4-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B12231375.png)

![1-(2-Methylphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B12231400.png)
![1-(2,3-Dimethylphenyl)-4-[(1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B12231404.png)
![2-[5-(2-Methoxypyridin-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B12231409.png)
![1-(4-Bromophenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B12231415.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12231424.png)
![2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-chloropyrimidine](/img/structure/B12231430.png)
![5-Fluoro-4-[4-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine](/img/structure/B12231437.png)
![2-[5-(5-Methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine](/img/structure/B12231439.png)
